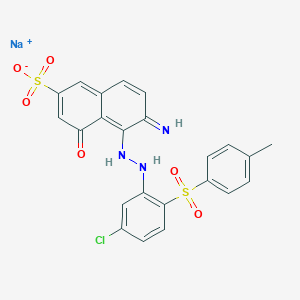
6-Amino-5-((5-chloro-2-((4-methylphenyl)sulfonyl)phenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-5-((5-chloro-2-((4-methylphenyl)sulfonyl)phenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid monosodium salt is a synthetic compound that is commonly used in scientific research. This compound is also known as Acid Red 88 and is a water-soluble azo dye. It is commonly used as a pH indicator and as a dye in the textile industry. However, Acid Red 88 has also been found to have potential applications in scientific research due to its unique chemical properties.
作用机制
The mechanism of action of Acid Red 88 is not well understood. However, it is believed that the compound interacts with proteins and other biomolecules in cells, leading to changes in their structure and function. This can result in a variety of biochemical and physiological effects.
生化和生理效应
Acid Red 88 has been found to have a variety of biochemical and physiological effects in scientific research. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been found to have antioxidant properties, which can help protect cells from oxidative stress. Acid Red 88 has also been shown to have anti-inflammatory effects, which can be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
The main advantage of using Acid Red 88 in scientific research is its ability to act as a pH indicator. It is also relatively easy to synthesize and is readily available. However, there are some limitations to its use. Acid Red 88 has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research involving Acid Red 88. One area of interest is its potential use as an anti-inflammatory agent. Further research is needed to determine the mechanisms underlying its anti-inflammatory effects and to evaluate its potential as a therapeutic agent. Another area of interest is its potential use as an antioxidant. Again, further research is needed to determine the mechanisms underlying its antioxidant effects and to evaluate its potential as a therapeutic agent. Finally, the development of new synthesis methods for Acid Red 88 may lead to the discovery of new compounds with unique properties and potential applications in scientific research.
合成方法
The synthesis of Acid Red 88 involves the reaction of 2-naphthol with diazonium salt of 5-chloro-2-(4-methylphenylsulfonyl)aniline in the presence of sodium acetate. The resulting product is then treated with sodium hydroxide to form the monosodium salt of Acid Red 88. The synthesis process is relatively simple and can be performed in a laboratory setting.
科学研究应用
Acid Red 88 has been found to have potential applications in scientific research. One of the main uses of this compound is as a pH indicator. It has a pH range between 3.2 and 4.4, which makes it useful for measuring the acidity of solutions in this range. Acid Red 88 has also been used as a dye in the textile industry due to its bright red color.
属性
CAS 编号 |
12220-30-3 |
|---|---|
产品名称 |
6-Amino-5-((5-chloro-2-((4-methylphenyl)sulfonyl)phenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid monosodium salt |
分子式 |
C23H17ClN3NaO6S2 |
分子量 |
554 g/mol |
IUPAC 名称 |
sodium;6-amino-5-[[5-chloro-2-(4-methylphenyl)sulfonylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C23H18ClN3O6S2.Na/c1-13-2-6-16(7-3-13)34(29,30)21-9-5-15(24)11-19(21)26-27-23-18(25)8-4-14-10-17(35(31,32)33)12-20(28)22(14)23;/h2-12,28H,25H2,1H3,(H,31,32,33);/q;+1/p-1 |
InChI 键 |
CRHRVPVEVGGOLU-UHFFFAOYSA-M |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)NNC3=C4C(=CC(=CC4=O)S(=O)(=O)[O-])C=CC3=N.[Na+] |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N.[Na+] |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)NNC3=C4C(=CC(=CC4=O)S(=O)(=O)[O-])C=CC3=N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



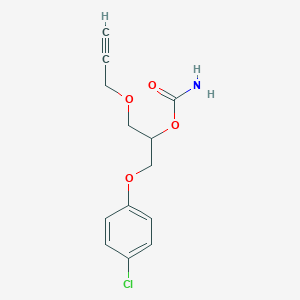
![2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B81708.png)
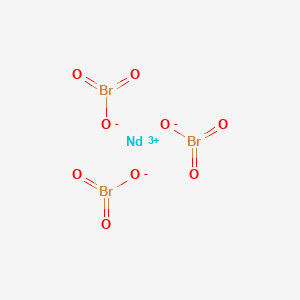
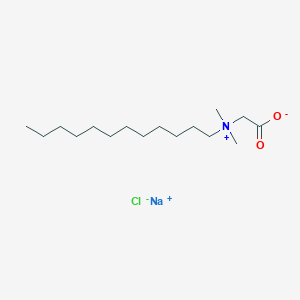
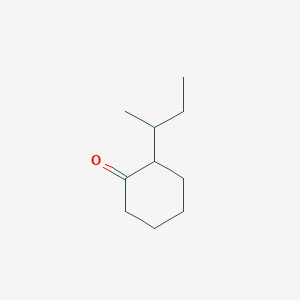
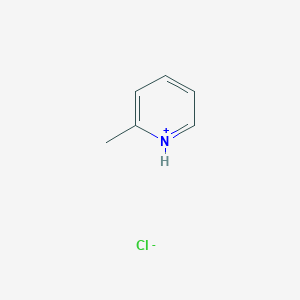
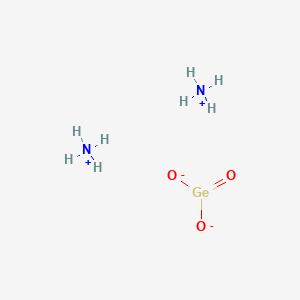
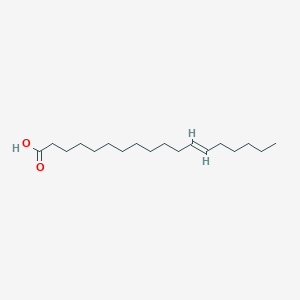
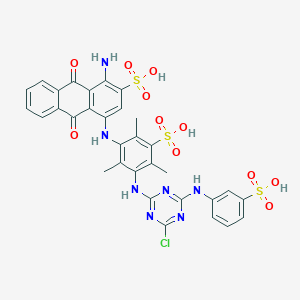
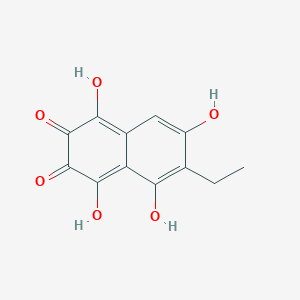
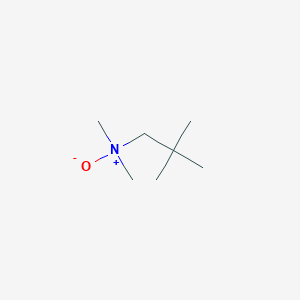
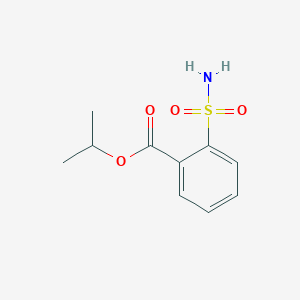

![7-Methylbenzo[b]thiophene](/img/structure/B81734.png)